molecular formula C19H19F2N3O2S B2855340 N-(4-(difluoromethoxy)phenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide CAS No. 398996-39-9

N-(4-(difluoromethoxy)phenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide

Cat. No.: B2855340
CAS No.: 398996-39-9
M. Wt: 391.44
InChI Key: FHETVGRBTCFIFF-UHFFFAOYSA-N
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Description

This compound belongs to the methanopyridodiazepine-carbothioamide class, characterized by a rigid bicyclic core (8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine) and a carbothioamide (-C(=S)NH₂) group at position 3. The N-substituent is a 4-(difluoromethoxy)phenyl moiety, which introduces electronegative fluorine atoms and a lipophilic aromatic ring.

Properties

IUPAC Name

N-[4-(difluoromethoxy)phenyl]-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2N3O2S/c20-18(21)26-15-6-4-14(5-7-15)22-19(27)23-9-12-8-13(11-23)16-2-1-3-17(25)24(16)10-12/h1-7,12-13,18H,8-11H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHETVGRBTCFIFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=S)NC4=CC=C(C=C4)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

The target compound differs from analogs primarily in its N-substituent. Key comparisons include:

Compound Name Substituent Key Functional Groups Electronic Effects
N-(4-(Difluoromethoxy)phenyl)-8-oxo-...carbothioamide (Target) 4-(Difluoromethoxy)phenyl -OCHF₂, aromatic ring Enhanced lipophilicity, electron withdrawal
N-(2-Hydroxyethyl)-8-oxo-...carboxamide () 2-Hydroxyethyl -OH, -CONH- Hydrophilicity, hydrogen bonding
N-(2,5-Dimethylphenyl)-hydrazinecarbothioamide () 2,5-Dimethylphenyl -CH₃, aromatic ring Increased lipophilicity, steric hindrance


The difluoromethoxy group in the target compound likely improves metabolic stability compared to the hydroxyethyl group in ’s carboxamide analog, which may exhibit higher solubility but lower membrane permeability .

Spectral and Structural Analysis

  • NMR Data : The hydroxyethyl analog () shows distinct proton signals for -OH (~δ 1.5–2.5 ppm) and amide protons (~δ 6.5–8.0 ppm). In contrast, the target compound’s difluoromethoxy group would produce characteristic ¹⁹F NMR signals and deshielded aromatic protons due to electron withdrawal .

Anticancer Activity

Carbothioamide derivatives are known for anticancer properties. reports that N-(2,5-dimethylphenyl)-hydrazinecarbothioamide (compound 6) exhibits potent activity against MCF-7 breast cancer cells (IC₅₀ = 0.8 µM), comparable to doxorubicin . The target compound’s difluoromethoxy group may enhance bioavailability and target binding, though specific IC₅₀ data are unavailable.

Antioxidant Activity

All carbothioamides in demonstrate strong antioxidant activity due to radical scavenging by the -NH and -C=S groups.

Lipophilicity and Solubility

  • Thermal Stability: notes the compound is a solid at room temperature, consistent with rigid bicyclic cores in similar derivatives .

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